REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]([OH:12])[C:9]([CH3:11])=[CH2:10])[CH:7]=1.C1COCC1.CC([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]([OH:12])[CH:9]([CH3:10])[CH3:11])[CH:7]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C(=C)C)O)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
p-toluenesulfonylhydrazide
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.05 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (gradient 0 to 15% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(C(C)C)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |